

Reproducibility of ETP-46464 Findings: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ETP-46464

Cat. No.: B607384

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This guide provides a comprehensive comparison of the published findings for the ATR inhibitor **ETP-46464** with alternative compounds. It is intended for researchers, scientists, and drug development professionals to offer an objective analysis of its performance, supported by available experimental data.

Introduction to ETP-46464

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] It has been shown to be particularly effective in cancer cells with p53 deficiencies and can enhance the cytotoxic effects of DNA-damaging agents. However, **ETP-46464** also exhibits inhibitory activity against other kinases, including mTOR, DNA-PK, PI3K α , and ATM, which necessitates a careful evaluation of its selectivity and comparison with other available ATR inhibitors.[2][3]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **ETP-46464** and its alternatives against a panel of kinases. This data is crucial for assessing the potency and selectivity of each compound.

Compound	ATR IC50/Ki	ATM IC50	DNA-PK IC50	mTOR IC50	PI3Kα IC50	Reference
ETP-46464	14 nM (IC50) / 25 nM (IC50)	545 nM	36 nM	0.6 nM	170 nM	[2][3]
VE-821	26 nM (IC50) / 13 nM (Ki)	>1 μM	2.2 μM	>1 μM	3.9 μM	[4]
AZD6738 (Ceralasertib)	1 nM (IC50, enzyme) / 74 nM (IC50, cellular)	>5 μM	>5 μM	>5 μM	>5 μM	[3]
M4344 (VX-803/Berzosertib)	< 150 pM (Ki) / 8 nM (IC50, cellular)	>100-fold selectivity vs ATR	>100-fold selectivity vs ATR	>100-fold selectivity vs ATR	N/A	[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency. "N/A" indicates that the data was not readily available in the searched literature.

Comparison with Alternative ATR Inhibitors

Several alternative ATR inhibitors have been developed, with some demonstrating improved selectivity and progressing into clinical trials.

- VE-821: One of the first highly selective ATR inhibitors to be reported, with significantly less activity against other PIKK family members compared to **ETP-46464**. [4][5] Preclinical studies have shown its ability to sensitize cancer cells to chemotherapy and radiation. [6]
- AZD6738 (Ceralasertib): An orally bioavailable and highly selective ATR inhibitor. [3] It has demonstrated single-agent anti-tumor activity in preclinical models, particularly in ATM-

deficient settings, and shows synergy with DNA-damaging agents.^{[3][7]}

- M4344 (VX-803/Berzosertib): A potent and selective ATR inhibitor that has shown synergy with various DNA-damaging agents and PARP inhibitors in preclinical models.^{[2][8]} It is currently being evaluated in clinical trials.

Experimental Protocols

While detailed, step-by-step protocols from the original publications are not fully available, this section outlines the general methodologies used in the characterization of these inhibitors.

In Vitro Kinase Assays

- Objective: To determine the potency and selectivity of inhibitors against a panel of kinases.
- General Protocol:
 - Recombinant kinases are incubated with a specific substrate and ATP.
 - The inhibitor is added at varying concentrations.
 - Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
 - IC50 values are calculated from the dose-response curves.

Cellular Assays for ATR Inhibition

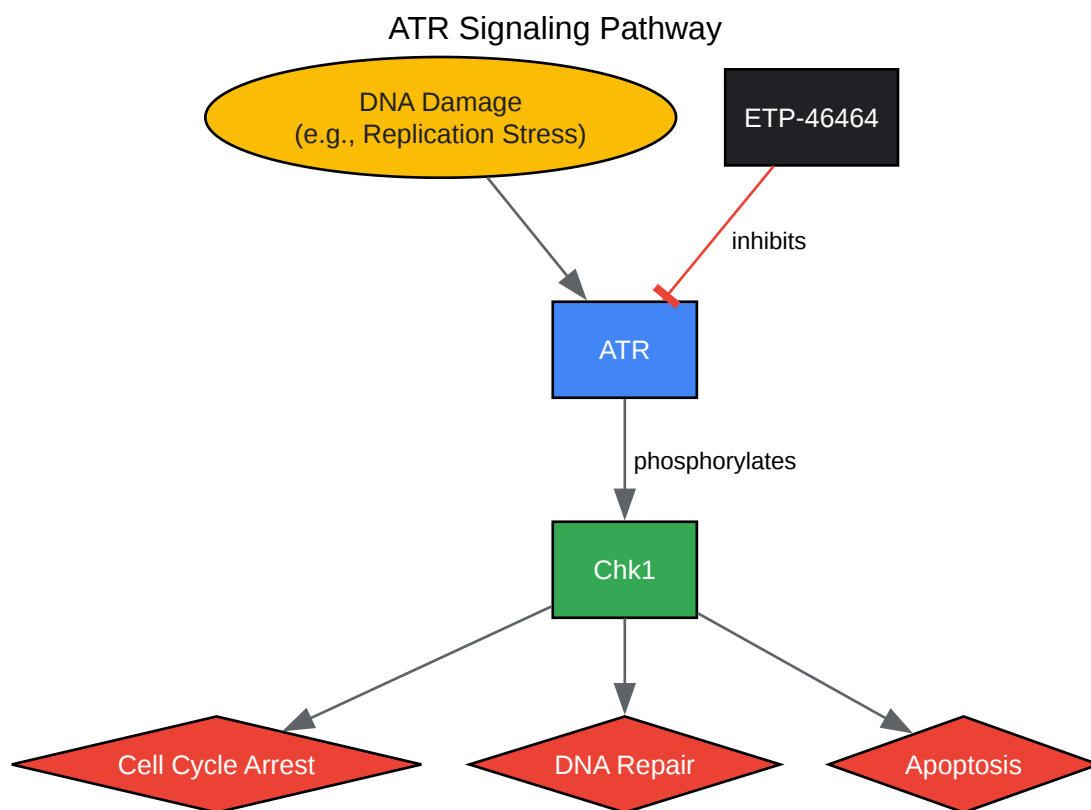
- Objective: To confirm the inhibition of ATR signaling within a cellular context.
- General Protocol:
 - Cancer cell lines are treated with a DNA-damaging agent (e.g., ionizing radiation, UV light, or chemotherapeutics like cisplatin) to activate the ATR pathway.
 - Cells are co-treated with the ATR inhibitor at various concentrations.
 - The phosphorylation of downstream ATR targets, such as Chk1 (on Ser345), is assessed by western blotting. A reduction in pChk1 levels indicates ATR inhibition.

Cell Viability and Synergy Assays

- Objective: To assess the cytotoxic effects of the inhibitors alone and in combination with other agents.
- General Protocol:
 - Cancer cell lines are seeded in multi-well plates.
 - Cells are treated with the inhibitor as a single agent or in combination with a DNA-damaging drug (e.g., cisplatin, gemcitabine) over a range of concentrations.
 - Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo or MTS.
 - The synergistic, additive, or antagonistic effects of the combination treatment are calculated using software like CompuSyn.

Signaling Pathway and Experimental Workflow Diagrams

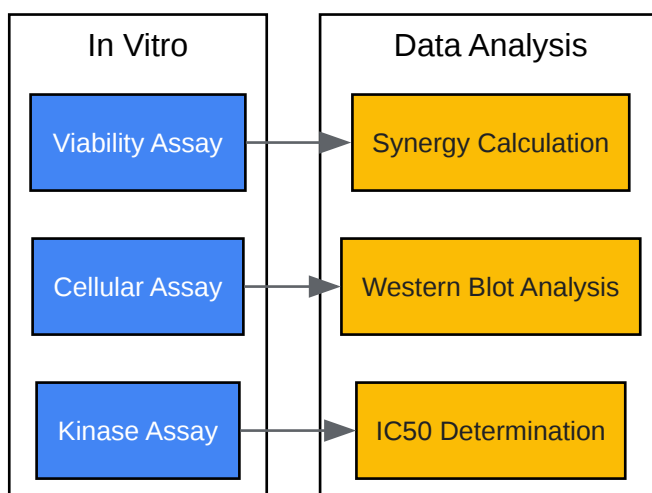
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.



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Caption: ATR signaling pathway activation and inhibition by **ETP-46464**.

Workflow for ATR Inhibitor Evaluation



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Caption: A typical experimental workflow for evaluating ATR inhibitors.

Conclusion

The initial findings for **ETP-46464** as a potent ATR inhibitor have been largely substantiated by its continued use as a research tool and the consistent reporting of its activity. However, its off-target effects, particularly on mTOR, are a significant consideration. Newer ATR inhibitors, such as VE-821, AZD6738, and M4344, offer improved selectivity profiles and are being actively investigated in clinical settings. Researchers should carefully consider the specific research question and the selectivity profile of each inhibitor when designing experiments. The provided data and methodologies aim to facilitate an informed decision-making process for the selection and use of ATR inhibitors in cancer research.

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